(S)-1-(2-Fluoroethyl)pyrrolidine-2-carboxamide
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Overview
Description
(S)-1-(2-Fluoroethyl)pyrrolidine-2-carboxamide is a chiral compound characterized by the presence of a fluorine atom attached to an ethyl group, which is further connected to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Fluoroethyl)pyrrolidine-2-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyrrolidine ring, which can be derived from commercially available starting materials.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative under appropriate conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-Fluoroethyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of oxygen or addition of hydrogen.
Substitution: The fluoroethyl group can participate in substitution reactions, where the fluorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium iodide in acetone can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-1-(2-Fluoroethyl)pyrrolidine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: Researchers investigate its interactions with biological systems to understand its pharmacokinetics and pharmacodynamics.
Mechanism of Action
The mechanism of action of (S)-1-(2-Fluoroethyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets in biological systems. The fluoroethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, influencing their activity and leading to desired therapeutic effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(2-Chloroethyl)pyrrolidine-2-carboxamide: Similar structure but with a chlorine atom instead of fluorine.
(S)-1-(2-Bromoethyl)pyrrolidine-2-carboxamide: Contains a bromine atom in place of fluorine.
(S)-1-(2-Iodoethyl)pyrrolidine-2-carboxamide: Features an iodine atom instead of fluorine.
Uniqueness
(S)-1-(2-Fluoroethyl)pyrrolidine-2-carboxamide is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and stability. This can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for specific applications.
Properties
IUPAC Name |
(2S)-1-(2-fluoroethyl)pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13FN2O/c8-3-5-10-4-1-2-6(10)7(9)11/h6H,1-5H2,(H2,9,11)/t6-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXOTGQDHLZGEK-LURJTMIESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CCF)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)CCF)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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